molecular formula C7H4BrNO4 B14061906 3-Bromo-6-hydroxy-2-nitrobenzaldehyde CAS No. 1260783-83-2

3-Bromo-6-hydroxy-2-nitrobenzaldehyde

Cat. No.: B14061906
CAS No.: 1260783-83-2
M. Wt: 246.01 g/mol
InChI Key: YOQOQJOZJPMUIV-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-2-hydroxybenzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and hydroxyl groups contribute to its reactivity and binding affinity with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but different position of the nitro group.

    4-Bromo-3-nitrobenzaldehyde: Lacks the hydroxyl group.

    2-Hydroxy-3-nitrobenzaldehyde: Lacks the bromine atom.

Uniqueness

3-Bromo-6-hydroxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

CAS No.

1260783-83-2

Molecular Formula

C7H4BrNO4

Molecular Weight

246.01 g/mol

IUPAC Name

3-bromo-6-hydroxy-2-nitrobenzaldehyde

InChI

InChI=1S/C7H4BrNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H

InChI Key

YOQOQJOZJPMUIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Br

Origin of Product

United States

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